molecular formula C43H69NO12 B1665279 Ascomycin CAS No. 104987-12-4

Ascomycin

カタログ番号: B1665279
CAS番号: 104987-12-4
分子量: 792.0 g/mol
InChIキー: ZDQSOHOQTUFQEM-CUMYOKFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Due to its structural complexity, the chemical synthesis of ascomycin is challenging. Therefore, microbial production is preferred. The production involves the fermentation of Streptomyces hygroscopicus varascomyceticus . Genetic engineering and mutagenesis techniques have been employed to enhance the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Techniques such as the co-overexpression of genes involved in precursor synthesis and the use of polyhydroxybutyrate as an intracellular carbon reservoir have been shown to significantly increase this compound production .

化学反応の分析

C32 Hydroxy Group Alkylation

Reaction: Chemoselective alkylation at C32 hydroxy position using trichloroacetimidate-activated side chains (e.g., imidazolyl trichloroacetimidate 16 )

ParameterSpecificationImpact on Reaction
Solvent PolarityHighEnhances C32 nucleophilicity
Catalyst StrengthTriflic acid (pKa ~−12)Ensures rapid imidate activation
Temperature ControlGradual warmingMinimizes byproduct formation

Photochemical Modifications

UV irradiation induces structural diversity via solvent-dependent pathways:

  • Methanol : Forms methoxy derivatives 2a (major) and 8 (minor)

  • Dichloromethane : Produces oxazolidinone 9 (62% yield)

  • Mechanism :

    • Photoexcitation → α,β-unsaturated ketone activation

    • Solvent nucleophiles (e.g., MeOH) trap intermediates

Key Outcomes :

  • 2a serves as precursor for amino acid moiety modifications

  • Oxazolidinone 9 enables novel C21–C22 bond functionalization

Base-Induced Rearrangement

Transformation : Conversion to SDZ ASD732 via tandem rearrangement/epimerization

  • Conditions :

    • Base: Potassium tert-butoxide (1.5 equiv)

    • Solvent: THF at −20°C

    • Time: 24 hrs

  • Yield : 53% after silica gel chromatography and crystallization

  • Key Steps :

    • C10–C11 bond cleavage

    • C13–C14 bond formation

    • C24 epimerization

Scale-Up : Pilot plant process achieved >98% purity using:

  • Preparative chromatography (heptane/ethyl acetate gradient)

  • Crystallization from ethanol/water

Wittig Olefination & Michael Additions

Sequence :

  • Silylation at C24/C33 (bis-TBS protection)

  • Wittig reaction at C9 carbonyl with ylide 16 :

    • Forms hemiketal intermediate A

    • Tautomerizes to α,β-unsaturated ketone B

  • Second ylide equivalent attacks via Michael addition → intermediate C

  • Eliminates triphenylphosphine oxide → final product 17

Applications :

  • Installs C9–C10 exo-methylene group

  • Modifies pipecolinic acid region for SAR studies

Enzymatic Precursor Regulation

While not a synthetic reaction, metabolic engineering enhances this compound biosynthesis:

Genetic ModificationEffect on YieldMechanism
glnB deletion+36% (390 mg/L)Relieves ACC/PCC inhibition
pccB/pccE overexpression+91% (550 mg/L)Boosts methylmalonyl-CoA supply
fkbN overexpression400% increase (1,800 mg/L)Upregulates PKS/NRPS clusters

Reaction Optimization Insights

  • Chemoselectivity : Steric shielding of C24/C33 hydroxy groups enables precise C32 modifications

  • Solvent Effects :

    • Protic solvents favor nucleophilic trapping (e.g., MeOH addition)

    • Aprotic solvents promote rearrangements (e.g., oxazolidinone formation)

  • Catalyst Choice : Strong acids (triflic acid) outperform Lewis acids in imidate activations

This systematic analysis demonstrates how strategic functionalization of this compound's complex scaffold enables drug candidate development while highlighting critical structure-reactivity relationships.

科学的研究の応用

Immunosuppressive Properties

Ascomycin is primarily recognized for its immunosuppressive effects, similar to those of FK506 (tacrolimus). It acts as a calcineurin inhibitor, forming a complex with FK506-binding protein 12 (FKBP12) that inhibits the dephosphorylation of various substrates involved in T-cell activation. This mechanism is crucial for preventing organ transplant rejection and treating autoimmune diseases.

Case Study: Organ Transplantation

A study demonstrated that this compound effectively reduced the incidence of acute rejection in kidney transplant models. The application of this compound allowed for lower doses of corticosteroids, minimizing side effects associated with long-term steroid use .

Neuroprotective Effects

Recent research has highlighted the potential of this compound in treating neurological disorders. It has shown anticonvulsant activity in animal models, particularly in the rat hippocampus, suggesting its role in managing epilepsy and other seizure disorders.

Case Study: Epilepsy Management

In a controlled study, this compound was administered to rats experiencing seizures induced by picrotoxin. The results indicated significant reductions in seizure frequency and duration, supporting its potential use as an adjunct therapy for epilepsy .

Anti-inflammatory Applications

This compound derivatives are being developed for their anti-inflammatory properties, particularly in dermatological conditions like atopic dermatitis and psoriasis. These derivatives inhibit the synthesis of pro-inflammatory cytokines (both Th1 and Th2 types), thereby reducing inflammation.

Case Study: Atopic Dermatitis

The derivative SDZ ASM 981 has been evaluated in clinical trials for its efficacy in treating atopic dermatitis. A phase 2 study showed that topical application led to significant improvement compared to placebo, with minimal systemic absorption .

Potential in Treating Degenerative Diseases

This compound's ability to modulate immune responses suggests potential applications in treating degenerative diseases such as Alzheimer's and multiple sclerosis. Its neuroprotective effects may help mitigate neuronal damage associated with these conditions.

Research Insights

Preclinical studies indicate that this compound can prevent ischemic brain damage and promote neuronal survival through its action on calcium-dependent signaling pathways . Further investigation into its neuroprotective mechanisms could reveal additional therapeutic avenues.

Comprehensive Data Table

Application AreaMechanism of ActionKey FindingsReferences
ImmunosuppressionCalcineurin inhibitionReduces acute rejection in organ transplants
NeuroprotectionAnticonvulsant activityDecreases seizure frequency in animal models
Anti-inflammatoryCytokine synthesis inhibitionEffective in treating atopic dermatitis
Degenerative diseasesModulation of immune responsePrevents ischemic damage; promotes neuronal survival

生物活性

Ascomycin, a macrolactam antibiotic and an analog of FK506, has garnered significant attention due to its diverse biological activities, particularly in immunosuppression and antifungal effects. This article delves into the pharmacological properties, mechanisms of action, and clinical applications of this compound, supported by case studies and research findings.

This compound exerts its biological effects primarily through the inhibition of calcineurin (CaN), a calcium-dependent serine/threonine phosphatase. This interaction is facilitated by its binding to FK506-binding protein 12 (FKBP12), forming a complex that inhibits CaN activity. This inhibition disrupts the signaling pathways mediated by nuclear factors of activated T cells (NFAT), which are crucial for T-cell activation and cytokine production .

Key Mechanisms:

  • Inhibition of Calcineurin: this compound binds to FKBP12, inhibiting CaN activity (IC50 = 49 nM) and subsequently affecting NFAT activation .
  • Immunosuppressive Effects: The disruption of NFAT signaling leads to reduced lymphokine gene expression, contributing to its immunosuppressive properties .
  • Antifungal Activity: this compound also demonstrates antifungal effects, making it valuable in treating fungal infections .

Pharmacological Properties

This compound has been studied extensively for its pharmacological properties:

  • Immunosuppressive Activity: Primarily used in organ transplantation to prevent rejection.
  • Anticonvulsant Effects: Research indicates potential anticonvulsant activity when administered in specific brain regions .
  • Anti-inflammatory Properties: Its derivatives are being explored for treating inflammatory skin diseases, such as atopic dermatitis .

Clinical Studies and Efficacy

Several clinical studies have evaluated the efficacy of this compound and its derivatives:

  • Topical Application in Atopic Dermatitis:
    • A study involving 34 patients treated with a 1% this compound derivative (SDZ ASM 981) demonstrated significant improvements in the Atopic Dermatitis Severity Index (ADSI) scores. Patients using the cream twice daily showed a mean reduction of 71.9% compared to a mere 10.3% in the placebo group over three weeks (P<.001) .
  • Safety Profile:
    • The same study reported no significant local adverse effects or changes in laboratory test values, indicating a favorable safety profile for topical this compound applications .
  • Potential in Neurological Disorders:
    • Preclinical studies suggest that this compound may prevent ischemic brain damage and neuronal death, highlighting its potential utility in neuroprotection .

Comparative Efficacy

The following table summarizes key findings from clinical studies on this compound's efficacy:

Study ReferenceTreatment TypePatient Group SizeMean ADSI Reduction (%)Statistical Significance
Topical SDZ ASM 9813471.9P<.001
Topical SDZ ASM 98118 (once daily)37.7Not significant

特性

CAS番号

104987-12-4

分子式

C43H69NO12

分子量

792.0 g/mol

IUPAC名

(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChIキー

ZDQSOHOQTUFQEM-CUMYOKFYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

異性体SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

正規SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

外観

Solid powder

Key on ui other cas no.

104987-12-4

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

FK-520;  FK-520;  FK-520;  FR900520;  FR-900520;  FR-900520;  L 683590;  L-683590;  L683590;  Changchuanmycin;  Immunomycin. Ascomycin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascomycin
Reactant of Route 2
Ascomycin
Reactant of Route 3
Ascomycin
Reactant of Route 4
Ascomycin
Reactant of Route 5
Ascomycin
Reactant of Route 6
Ascomycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。